5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
Description
Tautomerism:
The imidazole ring exists in equilibrium between 1H and 3H tautomers (Figure 1). The 3H form dominates in the solid state, as evidenced by X-ray data of related compounds. Substituents influence this preference:
Protonation States:
- pH < 2.5 : Carboxylic acid (-COOH) and imidazole NH are protonated; pyridine nitrogen may remain basic (pKa ~4.5).
- pH 2.5–6.5 : Carboxylic acid deprotonates to -COO⁻, while imidazole NH remains protonated.
- pH > 6.5 : Imidazole NH deprotonates, forming a zwitterion with -COO⁻ and deprotonated imidazole.
The pKa values are estimated as:
$$
\text{pKa}1 \, (\text{-COOH}) \approx 2.5, \quad \text{pKa}2 \, (\text{imidazole NH}) \approx 6.5
$$
These values align with trends observed in substituted imidazole derivatives.
Figure 1. Tautomeric equilibrium of this compound. The 3H tautomer (left) is stabilized by intramolecular hydrogen bonding (dashed line) between the carboxylic acid and imidazole NH.
Properties
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions:
Coupling Agents : Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) are used in combination with additives like benzotriazol-1-ol (HOBT) to promote amide bond formation in mild conditions.
Solvents : N,N-dimethylformamide (DMF) is the preferred solvent due to its ability to dissolve both reactants and coupling agents effectively.
Base : N-ethyl-N,N-diisopropylamine (DIEA) or pyridine is used to neutralize the acid generated during coupling and to maintain a basic environment.
Temperature and Time : Reactions are typically carried out at room temperature (20–25°C) for 12–24 hours to ensure complete conversion.
Example Procedure:
A mixture of imidazole-4-carboxylic acid, 4-aminopyridine, EDCI, and HOBT is dissolved in DMF.
DIEA is added dropwise, and the reaction mixture is stirred at room temperature for 17 hours.
The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with chloroform.
The organic layer is washed, dried, filtered, and concentrated.
The crude product is purified by silica gel chromatography using a gradient of methanol in methylene chloride.
Alternative Protection and Deprotection Strategies
To improve yields and selectivity, protecting groups such as triphenylmethyl (trityl) can be introduced on the imidazole nitrogen before coupling:
Trityl Protection : Imidazole-4-carboxylic acid is reacted with triphenylmethyl chloride in DMF and pyridine at 20–50°C for 6–24 hours to yield 1-trityl-1H-imidazole-4-carboxylic acid with yields ranging from 79% to 99.7%.
Deprotection : After coupling, the trityl group can be removed under acidic conditions to yield the free imidazole derivative.
This strategy helps to prevent side reactions and improve the purity of the final product.
Summary of Key Experimental Data
Research Findings and Optimization Notes
The use of carbodiimide coupling agents with additives like HOBT is critical to suppress side reactions such as racemization and to improve coupling efficiency.
Temperature control is important; mild conditions (room temperature to 50°C) favor higher yields and reduce decomposition.
Purification by flash chromatography with carefully chosen solvent gradients ensures isolation of high-purity product.
The trityl protection strategy is advantageous for sensitive substrates, providing better yields and cleaner products.
Alternative bases such as pyridine or DIEA can be selected based on solubility and reaction scale.
The reaction progress is typically monitored by HPLC or LC-MS to ensure completion and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated rings.
Substituted Derivatives: Products with various functional groups attached to the rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation, such as protein kinases .
Antimicrobial Properties:
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways .
Anti-inflammatory Effects:
In preclinical studies, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models .
Biochemical Research
Enzyme Inhibition Studies:
The compound serves as a valuable tool in enzyme inhibition studies, particularly in the context of drug design. Its structural features allow it to bind effectively to active sites of enzymes, providing insights into the development of new inhibitors for therapeutic targets .
Bioconjugation Applications:
Due to its functional groups, this compound can be employed in bioconjugation techniques. This facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic or therapeutic agents .
Materials Science
Polymer Synthesis:
In materials science, this compound is being explored for its potential in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
Nanomaterials Development:
The compound is also being investigated for its role in the development of nanomaterials. Its ability to act as a precursor or stabilizing agent in nanoparticle synthesis may lead to advancements in nanotechnology applications, including drug delivery systems and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural features, molecular properties, and functional implications of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid and related compounds:
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.
Key Observations:
Methyl ester derivatives (e.g., ) act as prodrugs, masking the carboxylic acid to enhance absorption .
Bioisosteric Replacements :
- Tetrazole-containing compounds () replace carboxylic acid with a bioisostere, maintaining acidity while improving metabolic stability .
Biological Target Specificity :
Biological Activity
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a pyridine moiety, which is significant for its biological interactions. The presence of both carboxylic acid and carbamoyl functional groups enhances its solubility and reactivity.
Research indicates that compounds with similar structures often target specific enzymes or proteins involved in disease pathways. For instance, studies on related imidazole derivatives have shown that they can inhibit various enzymes, such as ATPases and kinases, which are crucial in cellular signaling and metabolism .
Antiparasitic Activity
Recent studies have demonstrated that modifications to the imidazole scaffold can lead to improved antiparasitic activity. For example, the introduction of polar functionalities has been shown to enhance solubility and metabolic stability while maintaining or increasing potency against parasites like Plasmodium falciparum (the causative agent of malaria) .
| Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) | Aqueous Solubility (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Benchmark Compound | 0.010 | 27 | 90 |
| 4-Pyridyl Variant | 0.177 | 81 | 31 |
Cytotoxicity Studies
The cytotoxic potential of this compound has been assessed in various cancer cell lines. Similar imidazole derivatives have shown promising results in inducing apoptosis through mechanisms involving oxidative stress and disruption of cellular homeostasis .
Case Studies
- In Vitro Studies : In a study examining the effects of pyridine-substituted imidazoles on cancer cells, it was found that certain analogs exhibited significant cytotoxicity at low micromolar concentrations. These findings suggest that the structural features of the compound play a critical role in its biological activity .
- Animal Models : Preliminary animal studies indicated that compounds similar to this compound could reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be considered:
- Absorption : The carboxylic acid group may enhance oral bioavailability.
- Distribution : The lipophilicity influenced by the pyridine ring affects tissue distribution.
- Metabolism : Studies indicate that metabolic stability varies significantly based on structural modifications; thus, careful optimization is necessary for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as condensation of pyridine-4-amine with activated imidazole precursors. For example, Pd/Cu-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) may introduce the carbamoyl group. Solvent choice (DMF, toluene) and temperature control (80–120°C) are critical for yield optimization. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%), FTIR (to confirm carboxylic acid C=O stretch ~1700 cm⁻¹ and carbamoyl N-H ~3300 cm⁻¹), and NMR (¹H/¹³C for imidazole/pyridine ring protons and carbons). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., exact mass 246.08 Da) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation via hydrolysis of the carbamoyl group under high humidity. Store at −20°C in inert atmosphere (argon) with desiccants. Accelerated stability testing (40°C/75% RH for 4 weeks) via HPLC monitors degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities, such as enzyme inhibition versus cytotoxicity?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, compound solubility in DMSO/PBS). Use orthogonal assays:
- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., NADH-coupled systems).
- Cytotoxicity : MTT/WST-1 assays across multiple cell lines (HeLa, HEK293).
- Control for off-target effects via siRNA knockdown of putative targets .
Q. How can supramolecular interactions of this compound be leveraged in crystal engineering or metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid and pyridine moieties act as hydrogen-bond donors/acceptors. Co-crystallize with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/ethanol to form coordination polymers. Single-crystal X-ray diffraction (SCXRD) reveals 2D/3D networks, as seen in structurally similar 5-(pyridin-4-yl)isophthalic acid systems .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The imidazole C5 position is electrophilic, while the pyridine nitrogen acts as a Lewis base. Solvent effects (PCM model) refine predictions for aqueous vs. organic media .
Q. How does isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic or mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
